molecular formula C14H10F3N5OS3 B6496226 4-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1351647-13-6

4-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6496226
CAS No.: 1351647-13-6
M. Wt: 417.5 g/mol
InChI Key: ONZXFAUTDAUAGV-UHFFFAOYSA-N
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Description

4-methyl-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H10F3N5OS3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.99995797 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F1838-4279 is the ubiquitin protease, USP1 . USP1 plays a crucial role in DNA repair by regulating the Fanconi anemia complex and translesion synthesis . It is an attractive target with activity in ovarian and triple negative breast cancers (TNBC) .

Mode of Action

F1838-4279 is a potent inhibitor of USP1 . It binds to the same cryptic site of USP1 as ML323, another well-established compound, but disrupts the protein structure in subtly different ways . This interaction inhibits the function of USP1, thereby affecting the DNA repair processes that it facilitates .

Biochemical Pathways

The inhibition of USP1 by F1838-4279 affects multiple DNA repair pathways. These include pathways involving genes that modify USP1’s direct substrates and genes involved in ubiquitin-mediated signaling events that regulate the response to DNA damage and replication stress .

Pharmacokinetics

The pharmacokinetics of F1838-4279 are currently under investigation. As a part of the ongoing research, the absorption, distribution, metabolism, and excretion (ADME) properties of F1838-4279 are being studied to understand their impact on the compound’s bioavailability .

Result of Action

The inhibition of USP1 by F1838-4279 has anti-proliferative effects in a subset of cell lines, often characterized by the presence of homologous recombination deficiencies (HRD), including mutations in BRCA1/2 . The combination of F1838-4279 with olaparib, a PARP inhibitor, has been found to induce strong and durable regressions across a number of ovarian and TNBC patient-derived xenograft (PDX) models .

Properties

IUPAC Name

4-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5OS3/c1-7-10(26-22-19-7)11(23)18-12-20-21-13(25-12)24-6-8-3-2-4-9(5-8)14(15,16)17/h2-5H,6H2,1H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZXFAUTDAUAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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